

Technical Guide: Reconstitution & Handling of NPY (13-36)

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Compound of Interest

Compound Name: *Neuropeptide Y (13-36) (porcine)*

CAS No.: 113662-54-7

Cat. No.: B044619

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Executive Summary & Core Mechanism

NPY (13-36) is a C-terminal fragment of Neuropeptide Y that functions as a selective Y2 receptor agonist. Unlike the full-length peptide, it lacks the N-terminal residues required for Y1 receptor activation.

The Technical Challenge: While NPY (13-36) is a basic peptide (Net Charge: +3 to +4 at neutral pH), it presents two specific handling challenges that frequently ruin experiments:

- **Adsorption (The "Sticky" Effect):** As a cationic, amphipathic peptide, it rapidly adsorbs to standard polypropylene and glass surfaces. Up to 90% of the peptide mass can be lost to the tube walls within 1 hour if incorrect consumables are used.
- **Hydrophobic Aggregation:** Despite its positive charge, the presence of hydrophobic residues (Leu, Ile, Tyr) can lead to dimerization or aggregation in high-salt buffers (like PBS) before the peptide is fully dispersed.

This guide provides a self-validating protocol to ensure you are delivering the correct concentration to your assay.

The "Golden Standard" Reconstitution Protocol

Prerequisites:

- Consumables: Protein LoBind® tubes (Eppendorf) or siliconized glass vials. Never use standard polypropylene tubes for stock solutions.
- Solvent: Sterile 0.1% Acetic Acid (HOAc) in Ultra-pure water.
- Equipment: Vortex, Centrifuge, Desiccator.

Step-by-Step Workflow

Step 1: Thermal Equilibration Remove the lyophilized vial from the freezer and place it in a desiccator at room temperature (RT) for at least 30–60 minutes.

- Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide, leading to hydrolysis and inaccurate weighing.

Step 2: Primary Dissolution (The Stock Solution) Do not add PBS or cell culture media directly to the powder. Salts promote aggregation.

- Action: Add 0.1% Acetic Acid to the vial to achieve a concentration of 1 mg/mL.
- Mechanism:[1][2] NPY (13-36) is basic. The acidic environment ensures full protonation of the Arginine (Arg) residues, maximizing electrostatic repulsion between peptide molecules and preventing aggregation.

Step 3: Mechanical Dispersion

- Action: Vortex gently for 10–15 seconds. If the solution is not crystal clear, sonicate in a water bath for 30–60 seconds.
- Visual Check: Hold the vial up to a light source. The solution must be transparent. Any cloudiness indicates aggregation.

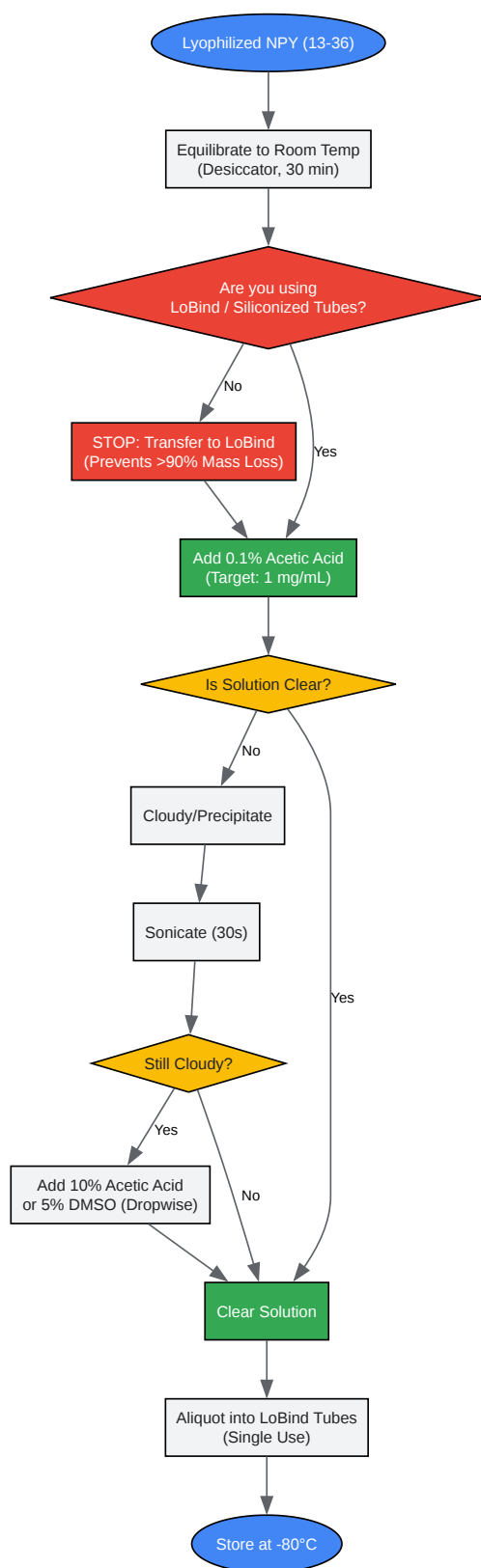
Step 4: Aliquoting & Storage

- Action: Immediately divide the stock into single-use aliquots using LoBind tubes.
- Storage: Flash freeze in liquid nitrogen (if available) and store at -80°C.

- Shelf Life: 6 months at -80°C. <24 hours at 4°C.

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision paths for reconstituting NPY (13-36) based on its physical behavior.



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Figure 1: Decision tree for NPY (13-36) reconstitution, highlighting the critical container selection step to prevent adsorption.

Troubleshooting Center (FAQs)

Q1: I reconstituted the peptide in PBS, and it turned cloudy/precipitated. Can I save it?

Diagnosis: Salt-induced hydrophobic aggregation. The Fix: You cannot easily reverse this in high-salt buffer.

- Attempt to sonicate the solution for 2–5 minutes.
- If that fails, add 10% Acetic Acid dropwise until clear.
- Future Prevention: Always dissolve in water or dilute acetic acid first. Only add the buffer (PBS/Media) at the final dilution step (e.g., 1:1000 dilution) immediately before the assay.

Q2: My ELISA/Assay signal is significantly lower than expected, but the peptide dissolved fine.

Diagnosis: Surface Adsorption.[3][4] The Science: NPY (13-36) is positively charged and amphipathic. It binds instantly to the negative charges found on standard polypropylene plastics and glass. The Fix:

- Did you use LoBind tubes? If not, you likely lost 50–90% of your peptide to the tube walls [1].
- Carrier Protein: If your assay permits, add 0.1% BSA (Bovine Serum Albumin) to your dilution buffer. This "blocks" the tube walls, preventing the NPY peptide from sticking.

Q3: Can I use DMSO instead of Acetic Acid?

Answer: Yes, but with caveats.

- Pros: DMSO is excellent for solubilizing hydrophobic aggregates.
- Cons: DMSO is cytotoxic to cells at concentrations >0.1% to 1%.

- Recommendation: If you must use DMSO, dissolve the peptide in 100% DMSO to make a high-concentration stock (e.g., 10 mM), then dilute at least 1000-fold into your assay buffer. This keeps the final DMSO concentration <0.1%.^[5]

Q4: How do I verify the concentration if I suspect loss?

Answer: Do not rely on OD280 alone if the concentration is low.

- NPY (13-36) contains Tyrosine (Tyr) but no Tryptophan (Trp). The extinction coefficient is lower than average proteins.
- Calculation: Use the extinction coefficient for Tyr (approx 1490 M⁻¹cm⁻¹ per residue). NPY (13-36) has 4 Tyrosines.
- .
- Use a NanoDrop with the specific "Peptide" setting (A205/A215) for higher sensitivity, or perform an amino acid analysis for absolute quantification.

Reference Data

Table 1: Solvent Compatibility Matrix

Solvent	Compatibility	Notes
0.1% Acetic Acid	Excellent	Recommended for stock. Maintains protonation.
Sterile Water	Good	Acceptable, but pH can fluctuate with CO2 absorption.
PBS (pH 7.4)	Poor	Causes aggregation at high concentrations (>0.5 mg/mL).
DMSO	Good	Use if peptide is stubborn. ^{[5][6]} Watch for cell toxicity.
Acetonitrile	Moderate	Good for solubilization, but volatile and toxic. ^[6]

Table 2: Storage Stability

State	Temperature	Stability
Lyophilized Powder	-20°C / -80°C	> 1 Year
Lyophilized Powder	Room Temp	< 2 Weeks (Hygroscopic)
Reconstituted (Solution)	-80°C	6 Months (Avoid Freeze/Thaw)
Reconstituted (Solution)	4°C	< 24 Hours (Hydrolysis risk)

References

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